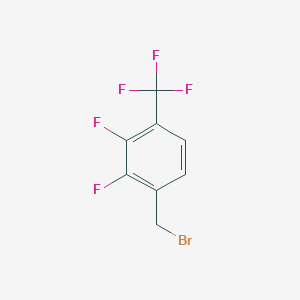

2,3-Difluoro-4-(trifluoromethyl)benzyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Difluoro-4-(trifluoromethyl)benzyl bromide is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their potential applications in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can greatly influence the physical and chemical properties of these molecules, often enhancing their metabolic stability and bioavailability .

Synthesis Analysis

Applications De Recherche Scientifique

Fluorinated Moiety Integration in Organic Molecules

The integration of fluorinated moieties, particularly the trifluoromethyl group (CF3), into organic molecules significantly alters their biological activities, making this strategy highly valuable in drug design. Despite the vast progress in introducing trifluoromethyl groups to aromatic compounds, the formation of (2,2,2-trifluoroethyl)arenes remains underexplored. These CF3CH2-containing products hold potential utility in medicinal chemistry and related fields due to their capacity to act as lipophilic electron-withdrawing groups (Zhao & Hu, 2012).

Trifluoromethylation and Trifluoromethoxylation

Copper-mediated trifluoromethylation at the benzylic position using shelf-stable electrophilic trifluoromethylating reagents represents a groundbreaking approach for the rapid creation of structurally diverse medicinal candidates. This method facilitates high-yield trifluoromethylation under mild conditions across a wide array of benzyl bromides, showcasing its utility in drug discovery (Kawai et al., 2011). Additionally, the nucleophilic displacement of the trifluoromethoxy group from activated aromatic rings, such as benzyl bromide and cinnamyl bromide, under microwave irradiation leads to the formation of aliphatic trifluoromethyl ethers, marking the first example of such a transformation (Marrec et al., 2010).

Benzylic Bromination Enhancements

The use of N-bromosuccinimide in (trifluoromethyl)benzene, with photochemical activation, offers a cleaner, rapid, and high-yielding alternative to traditional bromination reactions. This method replaces conventional, more toxic solvents with less-toxic (trifluoromethyl)benzene, highlighting an advancement in the safety and efficiency of benzylic brominations (Suarez et al., 2009).

Synthesis of Fluorinated Nucleosides

The synthesis of novel purine-modified 2',3'-dideoxy-2',3'-difluoro-D-arabinonucleosides, including fluorinated analogs of key therapeutic agents, showcases the importance of fluorine in drug development. This process utilizes anion glycosylation reactions, emphasizing the role of fluorinated compounds in creating more effective and potentially more stable pharmaceutical agents (Sivets et al., 2019).

Safety And Hazards

This compound is associated with several hazards. It has been classified with the signal word “Danger” and is associated with the hazard statements H302+H312+H332;H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and that it causes severe skin burns and eye damage1. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection1.

Orientations Futures

The search results do not provide specific future directions for 2,3-Difluoro-4-(trifluoromethyl)benzyl bromide. However, given its use in the synthesis of compounds with antiviral activities, it may continue to be of interest in the development of new antiviral drugs2.

Propriétés

IUPAC Name |

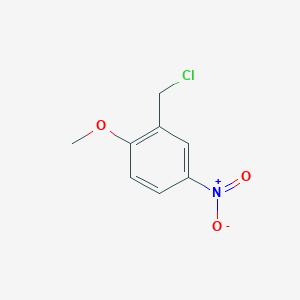

1-(bromomethyl)-2,3-difluoro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5/c9-3-4-1-2-5(8(12,13)14)7(11)6(4)10/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCQGNZVBJMHGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371820 |

Source

|

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-(trifluoromethyl)benzyl bromide | |

CAS RN |

213203-85-1 |

Source

|

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)